Cas no 152511-44-9 (6H,10H-Furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol, 6a,13a-dihydro-1-methoxy-10,10-dimethyl-2-(3-methyl-2-butenyl)-, (6aR,13aR)- (9CI))

6H,10H-Furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol, 6a,13a-dihydro-1-methoxy-10,10-dimethyl-2-(3-methyl-2-butenyl)-, (6aR,13aR)- (9CI) structure
152511-44-9 structure
Nome del prodotto:6H,10H-Furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol, 6a,13a-dihydro-1-methoxy-10,10-dimethyl-2-(3-methyl-2-butenyl)-, (6aR,13aR)- (9CI)
Numero CAS:152511-44-9
MF:C26H28O5
MW:420.505g/molg/mol
CID:163010
PubChem ID:131752864

6H,10H-Furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol, 6a,13a-dihydro-1-methoxy-10,10-dimethyl-2-(3-methyl-2-butenyl)-, (6aR,13aR)- (9CI) Proprietà chimiche e fisiche

Nomi e identificatori

    • 6H,10H-Furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol,6a,13a-dihydro-1-methoxy-10,10-dimethyl-2-(3-methyl-2-butenyl)-, (6aR,13aR)-(9CI)
    • 6H,10H-Furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol,6a,13a-dihydro-1-methoxy-10,10-dimethyl-2-(3-methyl-2-butenyl)-, (6aR,13aR)-(9
    • (-)-Kanzonol F
    • 6H,10H-Furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol,6a,13a-dihydro-1-methoxy-10,10-dimethyl-2-(3-methyl-2-butenyl)-, (6aR-cis)-
    • Kanzonol F
    • CID 101666840
    • 6H,10H-Furo[3,2-c:4,5-g']bis[1]benzopyran-3-ol, 6a,13a-dihydro-1-methoxy-10,10-dimethyl-2-(3-methyl-2-butenyl)-, (6aR,13aR)- (9CI)
    • DTXSID401319078
    • 152511-44-9
    • Inchi: 1S/C26H28O5/c1-14(2)6-7-16-19(27)11-22-23(24(16)28-5)25-18(13-29-22)17-10-15-8-9-26(3,4)31-20(15)12-21(17)30-25/h6,8-12,18,25,27H,7,13H2,1-5H3/t18-,25+/m0/s1
    • Chiave InChI: SVHCNENPWOPFOI-AVRWGWEMSA-N
    • Sorrisi: O1C2C=C3C(C=CC(C)(C)O3)=CC=2[C@@H]2COC3C=C(C(C/C=C(\C)/C)=C(C=3[C@H]12)OC)O

Proprietà calcolate

  • Massa esatta: 420.194
  • Massa monoisotopica: 420.194
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 31
  • Conta legami ruotabili: 3
  • Complessità: 725
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 57.2
  • XLogP3: 5.5

Proprietà sperimentali

  • Densità: 1.200±0.06 g/cm3(Predicted)
  • Punto di ebollizione: 531.8±50.0 °C(Predicted)
  • pka: 9.68±0.40(Predicted)
Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Heyuan Broad Spectrum Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Heyuan Broad Spectrum Biotechnology Co., Ltd
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Tianan Hongtai Biotechnology Co.,Ltd